

simultaneous quantification Ixazomib and degradation products

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Compound Focus: Ixazomib Impurity 1

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Analytical Method for Ixazomib Quantification

This application note describes a **rapid, MS-compatible UHPLC-UV method** for the simultaneous quantification of the anticancer drug Ixazomib and its three main degradation products (Impurity A, B, and C). The method is validated for assay and stability studies and can be applied from early development to quality control [1].

- **Key Advantages:** The method simultaneously quantifies the drug substance and its key impurities, providing a solution for stability-indicating analysis.
- **Principal Degradation Pathways:** Forced degradation studies identified **oxidative deboronation** and **hydrolysis of the amide bond** as the primary degradation pathways for Ixazomib [1].

Method Parameters & Validation Data

Table 1: UHPLC-UV Chromatographic Conditions

Parameter	Specification
Analytical Technique	UHPLC-UV
Stationary Phase	Not explicitly specified in search results (MS-compatible)

Parameter	Specification
Mobile Phase	Not explicitly specified in search results
Flow Rate	Not explicitly specified in search results
Detection Wavelength	Not explicitly specified in search results
Column Temperature	Not explicitly specified in search results
Injection Volume	Not explicitly specified in search results
Run Time	Rapid (specific time not provided)

Table 2: Validated Concentration Ranges and Key Parameters

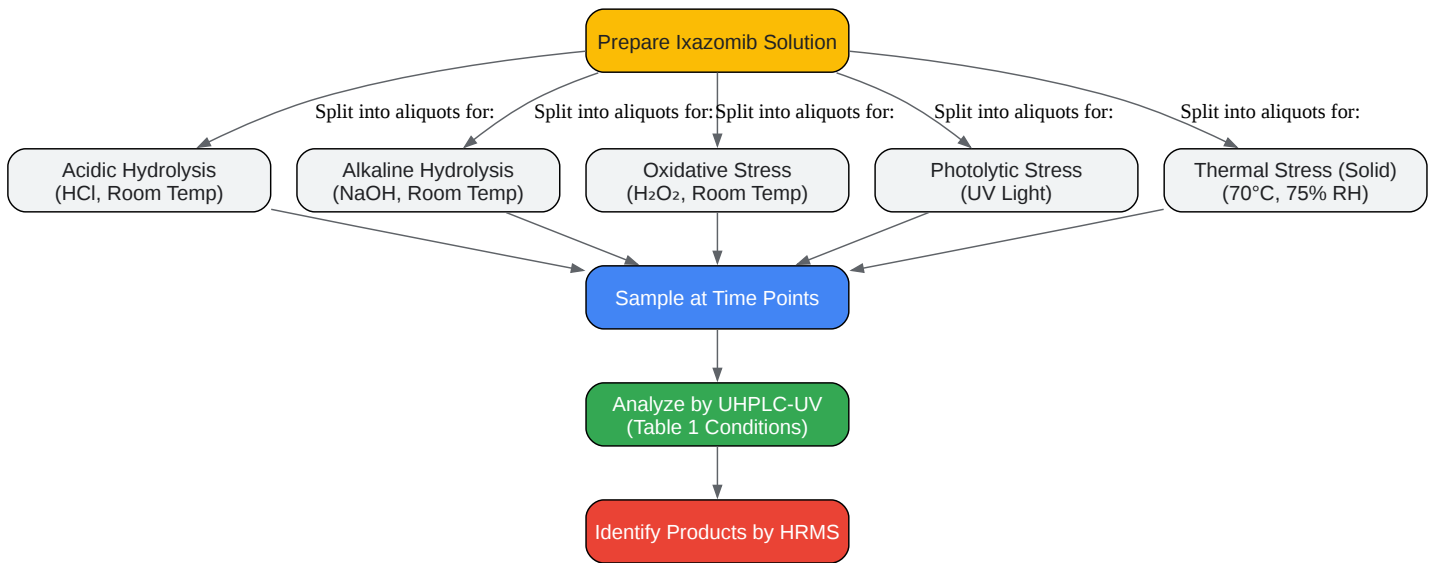
Compound	Linear Range (µg/mL)	Other Validated Parameters (Precision, Accuracy, etc.)
Ixazomib	2.50 - 100.00	Data not explicitly detailed in search results
Impurity A	0.75 - 60.00	Data not explicitly detailed in search results
Impurity B	0.75 - 60.00	Data not explicitly detailed in search results
Impurity C	1.25 - 60.00	Data not explicitly detailed in search results

Forced Degradation & Stability Protocol

Forced degradation studies help identify likely degradation products, validate the stability-indicating power of the analytical method, and understand the drug's inherent stability [1].

Experimental Workflow

The following diagram illustrates the step-by-step workflow for conducting forced degradation studies:



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Key Observations and Stability Profile

Table 3: Ixazomib Forced Degradation Conditions and Findings

Stress Condition	Environment	Stability Observation	Key Degradation Pathway
Acidic Hydrolysis	Solution	Relatively stable	Not major
Alkaline Hydrolysis	Solution	Degradation accelerated at higher pH	Hydrolysis

Stress Condition	Environment	Stability Observation	Key Degradation Pathway
Oxidative Stress	Solution	Sensitive	Oxidative deboronation
Photolytic Stress	Solution	Sensitive to light	Not specified
Thermal Stress	Solid (70°C)	Relatively resistant for 24h	Not significant
Heat/Humidity	Solid (70°C, 75% RH)	Relatively resistant for 24h	Not significant

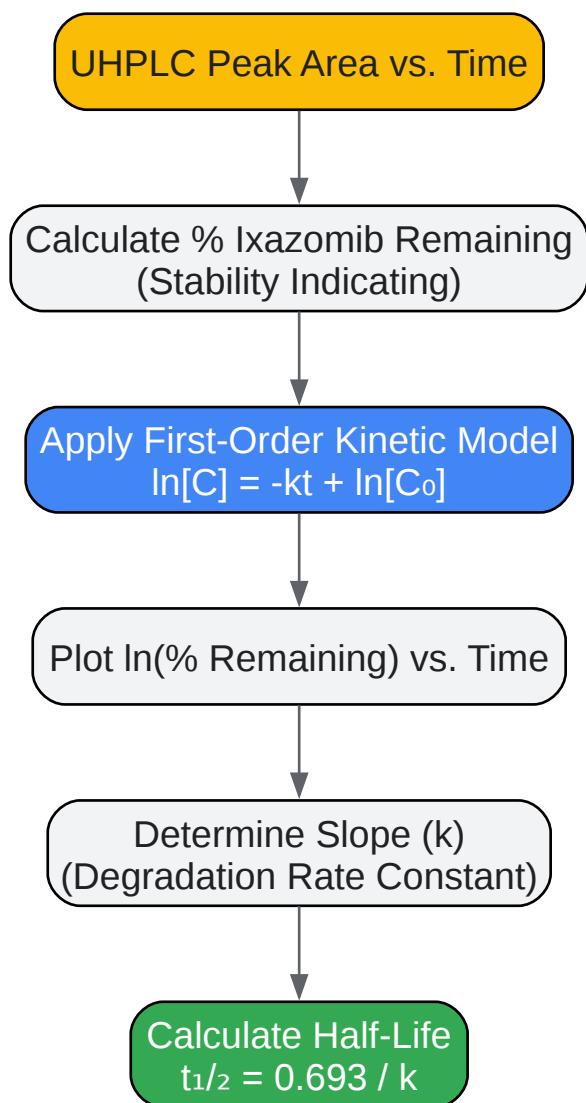
- **Kinetics of Degradation:** The degradation of ixazomib in solution follows **first-order kinetics** under neutral, acidic, alkaline, and UV stress [1].
- **Handling and Storage:** Ixazomib in solution is relatively stable in neutral and acidic environments but degrades faster at higher pH. It is sensitive to oxidants and light. The solid substance of ixazomib citrate is relatively resistant to heat and humidity [1].

Degradation Kinetic Analysis

The forced degradation data can be used to determine the degradation rate constant (k) and half-life ($t_{1/2}$) for Ixazomib under various stress conditions, which is critical for predicting shelf-life.

Calculation Workflow

The diagram below outlines the process for calculating degradation kinetics:



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Application Notes for Researchers

- **Stability-Indicating Method:** This UHPLC-UV method effectively separates Ixazomib from its main degradation products, making it suitable for stability testing [1].
- **Inherent Stability Insights:** The data on solution and solid-state stability are useful for guiding formulation development and handling procedures during manufacturing and storage [1].
- **Degradation Pathways:** Understanding that oxidative deboronation and hydrolysis are the principal degradation pathways can inform the design of more stable analogs or protective formulations [1].

This detailed protocol provides a foundation for the analysis of Ixazomib. Please note that you should adapt and fully validate the method for your specific instrument and requirements.

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References

1. The UHPLC-UV method applied for the forced degradation study of... [pubmed.ncbi.nlm.nih.gov]

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